molecular formula C9H19NS2 B010559 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane CAS No. 101517-87-7

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Cat. No.: B010559
CAS No.: 101517-87-7
M. Wt: 205.4 g/mol
InChI Key: FVPPILNIVWRBNY-UHFFFAOYSA-N
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Description

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C9H19NS2. It belongs to the class of 1,3,5-dithiazinanes, which are characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of dimethyl disulfide with isobutylene in the presence of an acidic catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects .

Comparison with Similar Compounds

  • 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine
  • 4-Isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine

Comparison: 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane stands out due to its specific substitution pattern on the dithiazine ring, which imparts unique chemical and physical properties. Compared to its analogs, it has distinct reactivity and applications, particularly in industrial and biochemical contexts .

Properties

IUPAC Name

4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPILNIVWRBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(S1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869362
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; roasted, cocoa, peanut odour
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

104.00 to 115.00 °C. @ 2.50 mm Hg
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.961-0.967
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

101517-87-7
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101517-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101517877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOBUTYL-4,6-DIMETHYL-1,3,5-DITHIAZINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOR3E7P831
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 2
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 3
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 4
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 5
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 6
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

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